REACTION_CXSMILES
|
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+2:6].C1C2=C3C(C(C4C2=CC=CC=4)=O)=CC=C(C2C4C5C(=CC=2)C(=O)C2C(=CC=CC=2)C=5C=CC=4)C3=CC=1>S(=O)(=O)(O)O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+3:6].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Mn+3:6] |f:0.1,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mn+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=CC=C3C(=O)C4=CC=CC=C4C1=C23)C=2C3=CC=CC=1C4=CC=CC=C4C(C(=CC2)C13)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mn+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Mn+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |